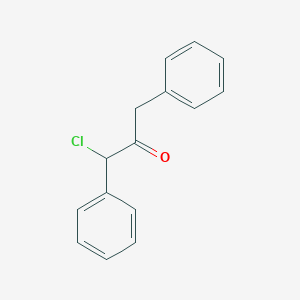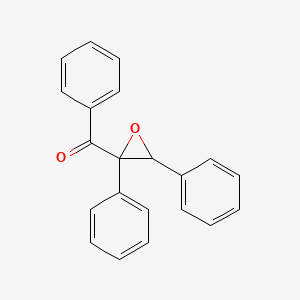
(2,3-Diphenyloxiran-2-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- is a complex organic compound with the molecular formula C22H16O2. It is known for its unique structure, which includes an oxirane ring (epoxide) attached to a methanone group and two phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired compound .
Industrial Production Methods
Industrial production of Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields diols.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methanone,(2-methyl-3-phenyl-2-oxiranyl)phenyl-
- 1,3-Diphenyl-2,3-epoxy-1-propanone
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- is unique due to its specific structural features, including the presence of an oxirane ring and two phenyl groups. These structural elements confer distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
6975-08-2 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16O2/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20(23-21)17-12-6-2-7-13-17/h1-15,20H |
InChI Key |
WLBCXDDYEIKDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
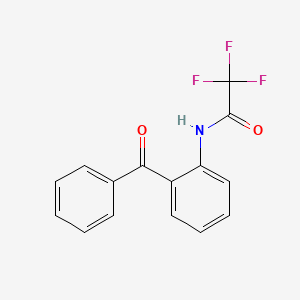

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
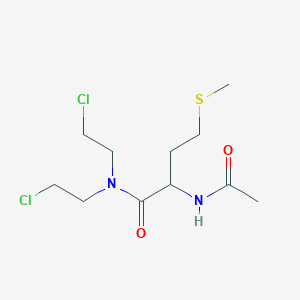
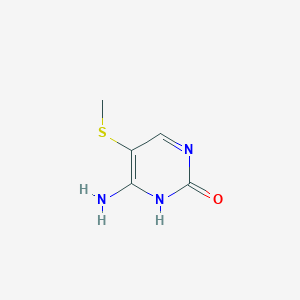
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)



